molecular formula C11H13NO2S B2867264 ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate CAS No. 195142-54-2

ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate

Cat. No.: B2867264
CAS No.: 195142-54-2
M. Wt: 223.29
InChI Key: SARLIXAIBSYDIX-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate is a chemical compound with a molecular formula of C11H11NO3S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound involves a step-by-step enantioselective process, starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality . A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazine ring with various functional groups attached to it. These functional groups, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The main approaches in the synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid derivatives include the Meerwein radical arylation of acrylonitrile and the intramolecular C-alkylation of N-carbalkoxymethylbenzenesulfonamide .

Safety and Hazards

The safety and hazards associated with ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate are not well-documented. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the study of ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate could involve further exploration of its pharmacological activities and potential applications in the field of medicine. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods .

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-2-14-11(13)8-3-4-9-10(7-8)15-6-5-12-9/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARLIXAIBSYDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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